Dimethyl 2-(thiazol-2-yl)malonate
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Overview
Description
Dimethyl 2-(thiazol-2-yl)malonate is an organic compound that features a thiazole ring attached to a malonate ester Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(thiazol-2-yl)malonate can be synthesized through several methods. One common approach involves the reaction of thiazole-2-carboxylic acid with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(thiazol-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Dimethyl 2-(thiazol-2-yl)malonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and materials science.
Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(thiazol-2-yl)malonate and its derivatives involves interactions with various molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Thiazole-2-carboxylic acid
- Dimethyl malonate
- 2-Aminothiazole
Uniqueness
Dimethyl 2-(thiazol-2-yl)malonate is unique due to the presence of both the thiazole ring and the malonate ester. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while thiazole-2-carboxylic acid primarily undergoes reactions at the carboxyl group, this compound can participate in reactions involving both the thiazole ring and the ester groups .
Properties
IUPAC Name |
dimethyl 2-(1,3-thiazol-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJHVRNNGDPHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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